Boc-2-amino-5-fluorobenzoic acid

Overview

Description

Boc-2-amino-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharoyces Cerevisiae .

Synthesis Analysis

The synthesis of this compound involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

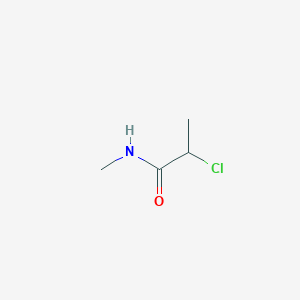

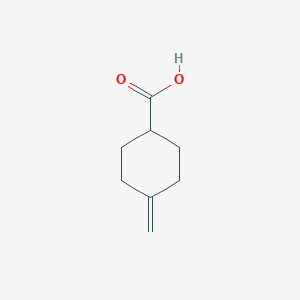

The molecular formula of 2-Amino-5-fluorobenzoic acid is C7H6FNO2 . Its average mass is 155.126 Da and its monoisotopic mass is 155.038254 Da .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions.Physical And Chemical Properties Analysis

The density of 2-Amino-5-fluorobenzoic acid is 1.4±0.1 g/cm3 . Its boiling point is 318.2±27.0 °C at 760 mmHg . The molar refractivity is 37.4±0.3 cm3 .Scientific Research Applications

Mimicking Tripeptide β-Strand

Boc-2-amino-5-fluorobenzoic acid derivatives have been used to mimic the hydrogen-bonding functionality of tripeptide β-strands. These derivatives can be incorporated into peptides via standard peptide synthesis techniques, contributing to the formation of β-sheet-like hydrogen-bonded dimers in certain solutions (Nowick et al., 2000).

Heterocyclic Core Synthesis

Boc-protected internal amino or hydroxyl nucleophiles, including derivatives of this compound, have been utilized in multi-component condensation (MCC)/SNAr methodology for synthesizing various biologically relevant heterocyclic cores such as indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).

Synthesis of Hydroxypipecolic Acid

This compound derivatives have been involved in the synthesis of 5-hydroxypipecolic acid. This synthesis involves multiple steps including enantioselective resolution, oxidation, regioselective attack, and intramolecular cyclization, demonstrating the compound's utility in complex organic synthesis (Krishnamurthy et al., 2015).

Synthesis of Fluorobenzoic Acid Derivatives

Peptide Synthesis

This compound derivatives have been used in peptide synthesis. For example, the coupling of Boc-protected amino acids in automated solid-phase peptide synthesis demonstrates the utility of these derivatives in efficient peptide construction (Reid & Simpson, 1992).

Mechanism of Action

Target of Action

Boc-2-amino-5-fluorobenzoic acid is a complex compound that is used in various biochemical research . .

Mode of Action

The Boc group in this compound is a protective group used in peptide synthesis . It is stable towards most nucleophiles and bases . The compound interacts with its targets through the formation of Boc-protected amines and amino acids, which are conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .

Biochemical Pathways

It’s known that boc-protected compounds are often used in peptide synthesis , suggesting that it may play a role in protein-related pathways.

Result of Action

As a boc-protected compound, it is likely involved in the synthesis of peptides , which play crucial roles in various biological functions.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Boc-2-amino-5-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of styrylquinazolinones, which are potential anticancer agents . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a toxic antimetabolite for the tryptophan pathway in yeast, which can be used to counterselect for TRP1, a commonly used genetic marker in Saccharomyces cerevisiae . This indicates its potential impact on cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit certain enzymes in the tryptophan pathway, leading to feedback inhibition . This inhibition is crucial for its role in genetic procedures and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. The compound is stable under specific storage conditions, such as -20°C for up to three years in powder form . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting its potential for sustained biochemical activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic functions. For instance, it affects the tryptophan pathway in yeast, leading to changes in metabolic flux and metabolite levels . Understanding these pathways is vital for its application in biochemical studies.

Properties

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEXUYVMBYLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)